molecular formula C13H10ClNO4S B2695602 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 380431-08-3

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2695602
CAS No.: 380431-08-3
M. Wt: 311.74
InChI Key: IPRDDGKFEQMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Chemical Reactions Analysis

4-[(2-chlorophenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-[(2-chlorophenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. For instance, it may act as an inhibitor of cytosolic phospholipase A2, which plays a role in inflammatory responses .

Comparison with Similar Compounds

4-[(2-chlorophenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in different scientific fields.

Properties

IUPAC Name

4-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDDGKFEQMAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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